2-(3-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(3-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes an indole ring, a thiazolidinone moiety, and an acetamide group
Preparation Methods
The synthesis of 2-(3-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring. The final step involves the coupling of the indole-thiazolidinone intermediate with the acetamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The thiazolidinone moiety can be reduced to form thiazolidine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole ring and thiazolidinone moiety may play a role in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and thiazolidinone-containing molecules. What sets 2-(3-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Similar compounds include:
- Indole-3-carboxylic acid
- Thiazolidine-2,4-dione
- N-(3-methylphenyl)acetamide
Properties
Molecular Formula |
C25H26N4O2S |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[3-[(Z)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H26N4O2S/c1-4-26-25-29(5-2)24(31)22(32-25)14-18-15-28(21-12-7-6-11-20(18)21)16-23(30)27-19-10-8-9-17(3)13-19/h6-15H,4-5,16H2,1-3H3,(H,27,30)/b22-14-,26-25? |
InChI Key |
VVMQZPKUIXJZLP-OTGOLFGCSA-N |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C)/S1)CC |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C)S1)CC |
Origin of Product |
United States |
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